molecular formula C16H6ClF12OP B14217671 Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride CAS No. 820253-12-1

Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride

Cat. No.: B14217671
CAS No.: 820253-12-1
M. Wt: 508.62 g/mol
InChI Key: ASGINUVULWTMBG-UHFFFAOYSA-N
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Description

Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride is a chemical compound with the molecular formula C16H6ClF12P. It is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, making it highly fluorinated. This compound is often used in various chemical reactions due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl magnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Coupling Reactions: Palladium or nickel catalysts are often used, along with bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Mechanism of Action

The mechanism by which Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride exerts its effects is primarily through its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating the activation of substrates and promoting the formation of desired products. The trifluoromethyl groups enhance the electron-withdrawing properties of the ligand, increasing its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride is unique due to its high fluorine content and the presence of both phenyl and chloride groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical transformations .

Properties

IUPAC Name

1-[[3,5-bis(trifluoromethyl)phenyl]-chlorophosphoryl]-3,5-bis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6ClF12OP/c17-31(30,11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGINUVULWTMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)P(=O)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6ClF12OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50839509
Record name Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50839509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820253-12-1
Record name Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50839509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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